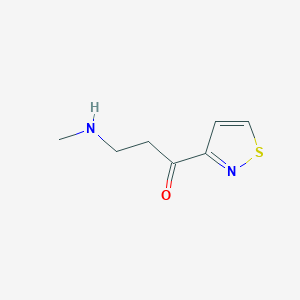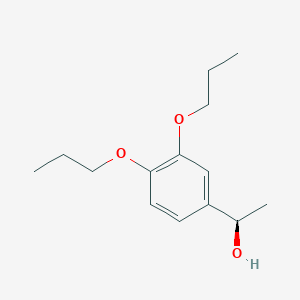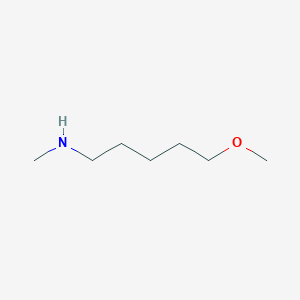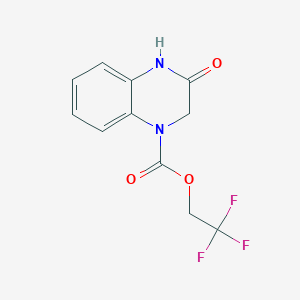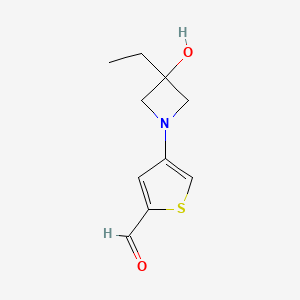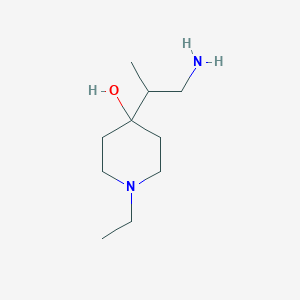
4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol typically involves the reaction of 1-ethylpiperidin-4-one with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学的研究の応用
4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It may be used in assays to investigate enzyme activity or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It may exhibit pharmacological properties such as analgesic, anti-inflammatory, or antimicrobial activities.
Industry: In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials. It may also be used in the formulation of certain products, such as coatings or adhesives.
作用機序
The mechanism of action of 4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(1-Aminopropan-2-yl)-1-ethylpiperidin-4-ol include other piperidine derivatives, such as:
- 1-Ethyl-4-piperidone
- 4-(1-Aminopropan-2-yl)piperidine
- 1-Methyl-4-piperidone
Uniqueness
This compound is unique due to its specific structural features and functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from other similar compounds.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
4-(1-aminopropan-2-yl)-1-ethylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-12-6-4-10(13,5-7-12)9(2)8-11/h9,13H,3-8,11H2,1-2H3 |
InChIキー |
RQRXONSUDMWEEU-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
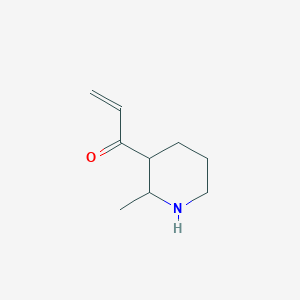


![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
